Ethyl 2-bromo-3-oxopropanoate

Catalog No.
S15986710
CAS No.
33142-22-2
M.F
C5H7BrO3
M. Wt
195.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-bromo-3-oxopropanoate

CAS Number

33142-22-2

Product Name

Ethyl 2-bromo-3-oxopropanoate

IUPAC Name

ethyl 2-bromo-3-oxopropanoate

Molecular Formula

C5H7BrO3

Molecular Weight

195.01 g/mol

InChI

InChI=1S/C5H7BrO3/c1-2-9-5(8)4(6)3-7/h3-4H,2H2,1H3

InChI Key

XHROQLFHCGENOH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C=O)Br

Ethyl 2-bromo-3-oxopropanoate is an organic compound with the molecular formula C5H7BrO3C_5H_7BrO_3 and a molecular weight of approximately 195.01 g/mol. It is classified as an α-bromo ketone, specifically a brominated derivative of ethyl acetoacetate. This compound features a bromo substituent at the second carbon position and a keto group at the third carbon, which contributes to its reactivity and potential applications in organic synthesis. Ethyl 2-bromo-3-oxopropanoate is also known by other names such as ethyl 3-bromopyruvate and ethyl bromopyruvate, highlighting its structural similarities to pyruvic acid derivatives .

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to various derivatives.
  • Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
  • Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives .

Common Reagents and Conditions

  • Nucleophilic Substitution: Sodium methoxide or potassium thiolate in polar aprotic solvents.
  • Reduction: Lithium aluminum hydride in dry ether.
  • Oxidation: Potassium permanganate or chromium trioxide in acidic conditions .

Ethyl 2-bromo-3-oxopropanoate exhibits significant biological activity, particularly in the field of medicinal chemistry. Studies have indicated that it may have potential as an antitumor agent due to its ability to inhibit specific metabolic pathways in cancer cells. Additionally, this compound has been investigated for its effects on various enzymes and cellular processes, making it a subject of interest in pharmacological research .

The synthesis of ethyl 2-bromo-3-oxopropanoate can be achieved through several methods:

  • Bromination of Ethyl Acetoacetate: This method involves the reaction of ethyl acetoacetate with bromine or N-bromosuccinimide in the presence of a radical initiator like azobisisobutyronitrile. The reaction typically occurs in an inert solvent such as dichloromethane at room temperature.
  • Alternative Synthetic Routes: Other methods may include the reaction of ethyl acetoacetate with α-bromo ketones under basic conditions, allowing for selective halogenation at the desired position .

Research has shown that ethyl 2-bromo-3-oxopropanoate interacts with various biological molecules, influencing pathways related to metabolism and cell signaling. Its mechanism of action often involves transmetalation processes seen in Suzuki–Miyaura coupling reactions, where it serves as a key intermediate for forming new carbon-carbon bonds . Studies also indicate that environmental factors such as temperature and pH can affect its stability and reactivity during these interactions.

Several compounds exhibit structural similarities to ethyl 2-bromo-3-oxopropanoate:

Compound NameStructural FeaturesUnique Characteristics
Ethyl 2-bromo-3-phenyl-3-oxopropanoateSimilar structure but lacks chlorine on phenyl ringMore hydrophobic due to phenyl group
Ethyl 2-chloro-3-(4-bromophenyl)-3-oxopropanoateChlorine and bromine atoms swappedDifferent reactivity profile due to chlorine atom
Ethyl 2-bromo-3-(4-methylphenyl)-3-oxopropanoateMethyl group instead of chlorineIncreased electron density on aromatic ring

Uniqueness

Ethyl 2-bromo-3-oxopropanoate is unique due to the presence of both bromine and keto functionalities, which significantly influence its reactivity and potential applications in organic synthesis. The combination of these functional groups allows for versatile transformations that are not readily achievable with similar compounds lacking these features .

XLogP3

1

Hydrogen Bond Acceptor Count

3

Exact Mass

193.95786 g/mol

Monoisotopic Mass

193.95786 g/mol

Heavy Atom Count

9

Dates

Modify: 2024-08-15

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